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molecular formula C11H22N2O B8306665 2-(4-Pyrrolidine-1-ylpiperidine-4-yl)ethanol

2-(4-Pyrrolidine-1-ylpiperidine-4-yl)ethanol

Cat. No. B8306665
M. Wt: 198.31 g/mol
InChI Key: XYUNQNQBXDBNMH-UHFFFAOYSA-N
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Patent
US08097610B2

Procedure details

A mixture of 2-(1-benzyl-4-pyrrolidine-1-ylpiperidine-4-yl)ethanol (9.28 g), 10% Pd/C (1.86 g) and methanol (100 mL) was stirred under hydrogen (4 atm) for 3 days. The insoluble material was filtrated and the filtrate was concentrated to give the title compound (6.30 g).
Name
2-(1-benzyl-4-pyrrolidine-1-ylpiperidine-4-yl)ethanol
Quantity
9.28 g
Type
reactant
Reaction Step One
Name
Quantity
1.86 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([CH2:19][CH2:20][OH:21])([N:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].CO>[N:14]1([C:11]2([CH2:19][CH2:20][OH:21])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH2:15][CH2:16][CH2:17][CH2:18]1

Inputs

Step One
Name
2-(1-benzyl-4-pyrrolidine-1-ylpiperidine-4-yl)ethanol
Quantity
9.28 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(N1CCCC1)CCO
Name
Quantity
1.86 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen (4 atm) for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
N1(CCCC1)C1(CCNCC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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